molecular formula C3H2Br2N2S B2843167 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole CAS No. 1454906-50-3

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole

Cat. No.: B2843167
CAS No.: 1454906-50-3
M. Wt: 257.93
InChI Key: YOLQUSBYYQFVTG-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Photochemical Properties for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing schiff base, exhibit remarkable photochemical properties. These properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them useful as photosensitizers in photodynamic therapy for cancer treatment. The research highlights the potential of these compounds, including 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole analogs, in developing effective Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Noncovalent Interaction Studies

Studies on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, related to the structural framework of this compound, have provided insights into the nature of noncovalent interactions through crystallographic and QTAIM analysis. These interactions are crucial for understanding molecular behavior in various chemical and biological processes. The research demonstrates the importance of halogen substitutions, such as bromine, in influencing the isostructural behavior and stabilization of crystal structures through noncovalent interactions (El-Emam et al., 2020).

Anticancer Evaluation

A series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, related structurally to this compound, have been synthesized and evaluated for their anticancer activity. Specifically, compounds with bromo substituents demonstrated significant antitumor activity, highlighting the potential therapeutic applications of these derivatives in cancer treatment. This research underscores the role of bromo-substituted thiadiazole derivatives in developing new anticancer agents (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Reactivity with Nucleophiles

The reactivity of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles provides a pathway for synthesizing a wide range of functionalized derivatives. This research demonstrates the potential of bromo-substituted thiadiazole compounds in synthetic chemistry, offering versatile routes for creating novel molecules with potential applications in material science and drug development (Maadadi, Pevzner, & Petrov, 2016).

Antibacterial Activity

Research on 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives has shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This study highlights the potential of bromo-substituted thiadiazole derivatives as effective antibacterial agents, contributing to the development of new antibiotics to combat resistant bacterial strains (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2S/c4-1-2-6-7-3(5)8-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLQUSBYYQFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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